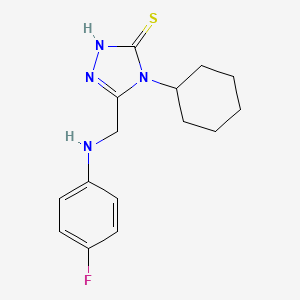
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the thiol group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 4-cyclohexyl-1,2,4-triazole-3-thione with 4-fluorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles, amines, and alcohols .
Scientific Research Applications
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . It can also bind to DNA and RNA, interfering with their replication and transcription processes . These interactions lead to the disruption of cellular functions and ultimately result in cell death .
Comparison with Similar Compounds
4-Cyclohexyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Cyclohexyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol: This compound has a furan ring instead of a fluorophenyl group, which affects its chemical and biological properties.
4-Cyclohexyl-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol: The presence of a pyridyl group in this compound enhances its coordination chemistry applications.
4-Cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol:
The uniqueness of this compound lies in its combination of a cyclohexyl group, a fluorophenyl group, and a triazole-thiol moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H19FN4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-cyclohexyl-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19FN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10H2,(H,19,21) |
InChI Key |
ZVKIKPKRIMASHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


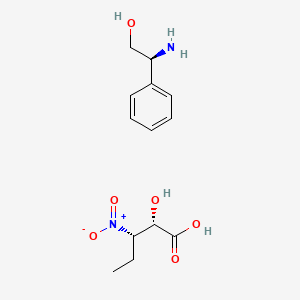
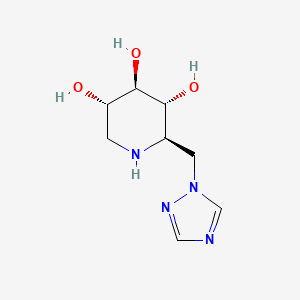
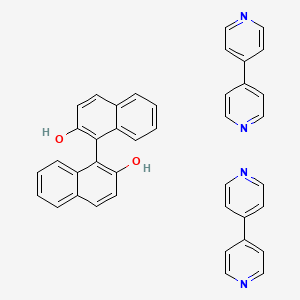
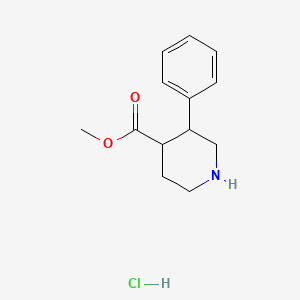

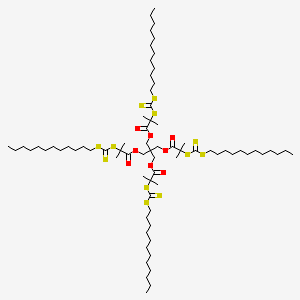
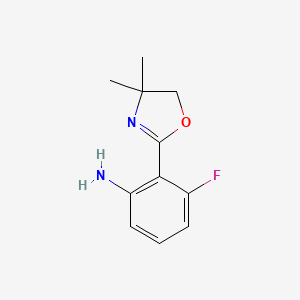
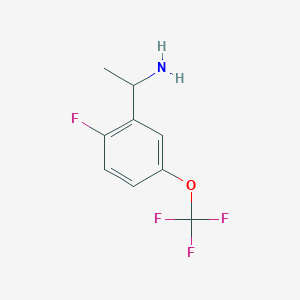
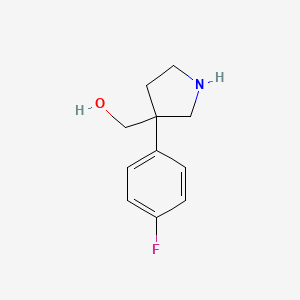
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
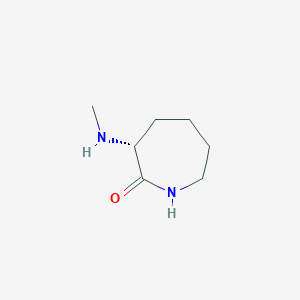

![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B11765568.png)

